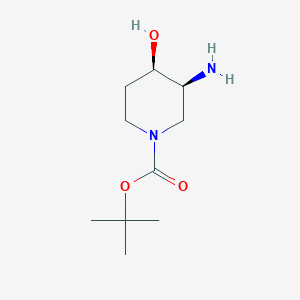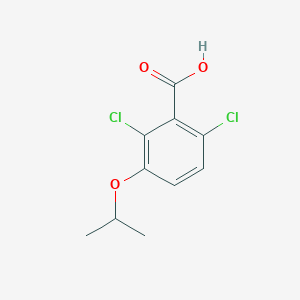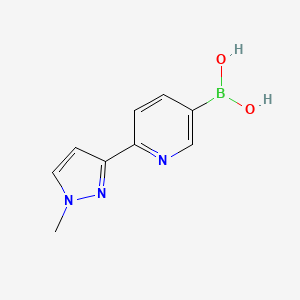
2-(3,5-Dimethylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethylphenol typically involves the reaction of xylene (a mixture of o-xylene, m-xylene, and p-xylene) with an alkyl halide or anhydride under the influence of a catalyst. This reaction produces an intermediate 3,5-dimethylcarbonyl compound, which is then oxidized using a peroxide to form 3,5-dimethylphenol ester. The ester is subsequently hydrolyzed to yield 3,5-dimethylphenol . This method is advantageous due to its high yield and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form methylated cyclohexanols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products
Oxidation: Quinones
Reduction: Methylated cyclohexanols
Substitution: Nitro, sulfonic, and halogenated derivatives
Scientific Research Applications
3,5-Dimethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethylphenol involves its interaction with various molecular targets and pathways. As a phenol, it acts as a potent proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve, affecting nerve fibers . Additionally, it exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
3,5-Dimethylphenol can be compared with other similar compounds such as:
2,3-Dimethylphenol:
2,4-Dimethylphenol: Another isomer with methyl groups at positions 2 and 4, used in similar applications.
2,5-Dimethylphenol: Known for its use in the production of antioxidants and phenolic resins.
2,6-Dimethylphenol: Utilized in the synthesis of various chemical intermediates.
3,5-Dimethylphenol is unique due to its specific substitution pattern, which influences its reactivity and applications in different fields.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHZWCFILOKHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596571 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012370-68-1 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














